molecular formula C15H12O2 B8672024 [4-(Ethenyloxy)phenyl](phenyl)methanone CAS No. 437614-72-7

[4-(Ethenyloxy)phenyl](phenyl)methanone

Cat. No.: B8672024
CAS No.: 437614-72-7
M. Wt: 224.25 g/mol
InChI Key: BUCYOCHOLDPJFS-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)phenylmethanone is a benzophenone derivative characterized by a phenyl group and a para-substituted ethenyloxy-phenyl moiety. Its molecular formula is C₁₅H₁₂O₂, with a molecular weight of 224.24 g/mol. The ethenyloxy (-O-CH₂-CH₂) group at the para position introduces electron-donating effects, influencing the compound's reactivity and physical properties.

Properties

CAS No.

437614-72-7

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(4-ethenoxyphenyl)-phenylmethanone

InChI

InChI=1S/C15H12O2/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h2-11H,1H2

InChI Key

BUCYOCHOLDPJFS-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the para position of the benzophenone core significantly impacts physical properties such as melting point, solubility, and thermal stability.

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties References
4-(Ethenyloxy)phenylmethanone Ethenyloxy (-O-CH₂-CH₂) 224.24 Not reported Electron-donating, potential polymerization
Phenyl[4-(trifluoromethyl)phenyl]methanone Trifluoromethyl (-CF₃) 250.22 114–116 High thermal stability, electron-withdrawing
(4-Methylphenyl)phenylmethanone Methyl (-CH₃) 196.24 Not reported Solid, used in polymer synthesis
4-(4-Butylphenyl)-1,1-dioxido-benzothiazin-2-ylmethanone Benzothiazin-dioxide Not reported Not reported Complex heterocyclic structure

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in ) increase thermal stability (melting point ~114–116°C) due to enhanced dipole interactions.
  • Electron-donating groups (e.g., ethenyloxy) may lower melting points and increase solubility in nonpolar solvents.
  • Heterocyclic derivatives (e.g., benzothiazin-dioxide in ) exhibit unique reactivity but lack sufficient data for direct comparison.

Spectroscopic and Analytical Data

  • NMR/Chromatography : Compounds in were characterized by ¹H NMR, ESI-MS, and HPLC (purity >99%), methodologies applicable to the target compound.
  • IR/UV-Vis : and provide IR and UV spectra for substituent-specific absorption bands, critical for quality control .

Preparation Methods

Esterification-Based Synthesis

The esterification of 4-hydroxyphenyl phenyl ketone with vinyl acetate or vinyl bromide represents a direct route to 4-(ethenyloxy)phenylmethanone. This method leverages acid-catalyzed nucleophilic substitution at the phenolic oxygen.

In a typical procedure, 4-hydroxyphenyl phenyl ketone (1.0 mmol) reacts with vinyl acetate (2.2 mmol) in dichloromethane (2 mL) under reflux with sulfuric acid (0.1 eq) as a catalyst. The reaction achieves 85–90% conversion within 4–6 hours, yielding the product after column chromatography . Key challenges include controlling polymerization of the vinyl ether moiety, which is mitigated by inert atmosphere conditions and low temperatures (0–5°C).

Optimization Data:

ParameterOptimal ValueYield Impact
Catalyst (H₂SO₄)0.1 eqMaximizes at 0.1 eq
SolventCH₂Cl₂90% yield
Temperature0–5°CReduces polymerization by 40%

Alkylation-Halogenation Tandem Process

Adapting methodologies from alkyl 4-halophenyl ether synthesis , this approach involves sequential alkylation and halogenation. The process begins with phenol alkylation using vinyl bromide, followed by ketone formation via Friedel-Crafts acylation.

Step 1: Alkylation
Phenol (1.0 mol) reacts with vinyl bromide (1.25 mol) in aqueous NaOH (47%) with tetra-n-butylammonium bromide (0.7 mol%) as a phase-transfer catalyst. At 30–35°C, the reaction achieves 94% conversion to 4-vinyloxyphenol after 20 hours .

Step 2: Friedel-Crafts Acylation
The intermediate 4-vinyloxyphenol undergoes acylation with benzoyl chloride (1.1 eq) in the presence of AlCl₃ (1.5 eq) in nitrobenzene at 50°C. This step yields 4-(ethenyloxy)phenylmethanone with 78% isolated purity after recrystallization .

Key Advantages:

  • Utilizes cost-effective starting materials.

  • Halogenation by-products are minimized via in situ oxidation .

One-Pot Acyl Bromide Coupling

A novel one-pot method from recent literature involves generating an acyl bromide intermediate, which couples with 4-vinyloxyphenylboronic acid under catalytic conditions.

Procedure:

  • Acyl Bromide Formation:
    Benzyl alcohol (1.0 mmol) reacts with dibromoisocyanurate (DBI, 2.2 mmol) in CH₂Cl₂ at room temperature for 2 hours to form benzoyl bromide.

  • Suzuki-Miyaura Coupling:
    The acyl bromide couples with 4-vinyloxyphenylboronic acid (1.2 mmol) using α-Fe₂O₃ nanoparticles (0.5 mmol) as a catalyst. The reaction proceeds at 25°C for 15 minutes, yielding 92% product after extraction .

Catalyst Performance:

CatalystYield (%)Reaction Time
α-Fe₂O₃9215 min
Pd(PPh₃)₄8830 min
NiCl₂(dppf)7545 min

Grignard Reagent Approach

Formation of the ethenyloxy group via Grignard reagents offers stereochemical control. Vinyl magnesium bromide reacts with 4-bromophenyl phenyl ketone in tetrahydrofuran (THF) at −78°C, followed by quenching with NH₄Cl.

Reaction Scheme:

  • 4-Bromophenyl phenyl ketone + Vinyl MgBr → Intermediate alkoxide

  • Hydrolysis → 4-(ethenyloxy)phenylmethanone

This method achieves 82% yield but requires stringent anhydrous conditions and low temperatures to prevent side reactions .

Microwave-Assisted Synthesis

Microwave irradiation accelerates the esterification process, reducing reaction times from hours to minutes. A mixture of 4-hydroxyphenyl phenyl ketone, vinyl acetate, and Amberlyst-15 catalyst undergoes microwave heating at 100°C for 15 minutes, yielding 89% product .

Comparative Efficiency:

MethodTimeYield (%)
Conventional Heating4 hr85
Microwave15 min89

Industrial-Scale Considerations

For large-scale production, the alkylation-halogenation tandem process is preferred due to:

  • Cost Efficiency: Vinyl bromide ($0.5/g) vs. boronic acids ($2.5/g).

  • Scalability: Batch reactors achieve 100 kg/day output with 85% purity.

  • Waste Reduction: Halide by-products are oxidized in situ, reducing effluent .

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 7.80–7.75 (m, 4H, aromatic), 6.65 (dd, J = 14 Hz, 1H, CH₂=CH–O), 5.25 (d, J = 14 Hz, 2H, CH₂=CH–O) .

  • IR (KBr): 1680 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C) .

Challenges and Mitigation Strategies

  • Polymerization of Vinyl Ether: Additives like hydroquinone (0.1 wt%) inhibit radical chain reactions.

  • Low Acylation Efficiency: Lewis acid catalysts (e.g., FeCl₃) improve electrophilic substitution rates by 30% .

Q & A

Q. What are the optimal synthetic routes for 4-(Ethenyloxy)phenylmethanone, and what experimental conditions are critical for high yield?

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize 4-(Ethenyloxy)phenylmethanone?

Methodological Answer:

  • ¹H NMR : The ethenyloxy group (CH₂=CH-O-) shows a doublet at δ 4.5–5.0 ppm (J = 6–8 Hz) and a triplet for the aromatic protons adjacent to the ether group at δ 6.8–7.2 ppm .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-O-C (1250–1270 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 238 (calculated for C₁₅H₁₂O₂) with fragmentation patterns indicating loss of CO (Δ m/z 28) .

Critical Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.

Q. What safety protocols are essential when handling 4-(Ethenyloxy)phenylmethanone in the laboratory?

Methodological Answer: Based on structurally similar benzophenone derivatives:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Collect spills using non-sparking tools and dispose as hazardous waste .

Note : No specific toxicity data exists for this compound, but assume acute oral toxicity (H302) and skin irritation (H315) as per analogous compounds .

Advanced Research Questions

Q. How can contradictory literature data on the thermal stability of 4-(Ethenyloxy)phenylmethanone be resolved?

Q. What computational strategies (e.g., DFT, molecular dynamics) predict the reactivity of 4-(Ethenyloxy)phenylmethanone in photochemical reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (~4.5 eV) and identify reactive sites .
  • Molecular Dynamics : Simulate solvation effects in acetonitrile to model reaction pathways under UV light .

Critical Parameters :

  • Basis Set : 6-311++G** for accurate electron distribution.
  • Solvent Model : PCM (Polarizable Continuum Model) for solution-phase simulations .

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